molecular formula C11H11ClN6O2 B1663213 N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 1401688-52-5

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B1663213
CAS No.: 1401688-52-5
M. Wt: 294.7 g/mol
InChI Key: NOGLUAGKODIFPO-UHFFFAOYSA-N
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Description

ML231 is a small molecule drug initially developed by The University of New Mexico. It is a modulator of the CREB regulated transcription coactivator 1 (CRTC1), which plays a role in various cellular processes. The compound has shown potential therapeutic applications in the treatment of neoplasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML231 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of ML231 would involve scaling up the laboratory synthesis to a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ML231 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML231 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

ML231 exerts its effects by modulating the activity of CRTC1. CRTC1 is involved in the regulation of gene expression through its interaction with the cAMP response element-binding protein (CREB). By modulating CRTC1 activity, ML231 can influence various cellular processes, including cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

    ML232: Another CRTC1 modulator with similar properties.

    ML233: A compound with a different mechanism of action but similar therapeutic applications.

Uniqueness of ML231

ML231 is unique in its specific modulation of CRTC1 activity, which distinguishes it from other compounds with similar therapeutic applications. Its ability to selectively target CRTC1 makes it a valuable tool for studying the role of this protein in various cellular processes and for developing new therapeutic agents .

Properties

CAS No.

1401688-52-5

Molecular Formula

C11H11ClN6O2

Molecular Weight

294.7 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17)

InChI Key

NOGLUAGKODIFPO-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

solubility

0.4 [ug/mL]

Synonyms

(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
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N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
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